molecular formula C11H17N3O2 B13202870 1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Cat. No.: B13202870
M. Wt: 223.27 g/mol
InChI Key: ABPGZTVUJZUHDI-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, pharmaceuticals, and dyes. This particular compound features a butan-2-yl group attached to a tetrahydrobenzotriazole ring, which is further substituted with a carboxylic acid group.

Preparation Methods

The synthesis of 1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of butan-2-ylamine with a suitable benzotriazole derivative in the presence of a cyclizing agent can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts or free acids.

Scientific Research Applications

1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the formulation of corrosion inhibitors, which protect metals from corrosion in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid can be compared with other benzotriazole derivatives, such as:

    1H-Benzotriazole: A simpler benzotriazole compound without the butan-2-yl and carboxylic acid groups.

    5-Methyl-1H-benzotriazole: A benzotriazole derivative with a methyl group at the 5-position.

    1-(Butan-2-yl)-1H-benzotriazole: Similar to the target compound but lacks the carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

3-butan-2-yl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-3-7(2)14-10-6-8(11(15)16)4-5-9(10)12-13-14/h7-8H,3-6H2,1-2H3,(H,15,16)

InChI Key

ABPGZTVUJZUHDI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(CCC(C2)C(=O)O)N=N1

Origin of Product

United States

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